2-Amino-2-methylpropane hydrochloride
Overview
Description
2-Amino-2-methylpropane hydrochloride is an organic compound with the formula (CH₃)₃CNH₂·HCl. It is a colorless solid that is highly soluble in water. This compound is widely used in various chemical reactions and industrial applications due to its unique properties.
Mechanism of Action
Target of Action
2-Amino-2-methylpropane hydrochloride, also known as t-Butylamine hydrochloride or tert-Butylamine hydrochloride, is a chemical compound that belongs to the class of amines . It has been shown to inhibit the activity of enzymes involved in the synthesis of proteins, such as protein kinase A .
Mode of Action
The compound interacts with its targets, primarily protein kinase A, by binding to the active site of the enzyme, thereby inhibiting its activity . This interaction results in changes in the enzyme’s conformation and function, leading to a decrease in protein synthesis .
Biochemical Pathways
The inhibition of protein kinase A affects various biochemical pathways. Protein kinase A plays a crucial role in multiple cellular processes, including cell division, differentiation, and regulation of gene expression . Therefore, the inhibition of this enzyme can have significant downstream effects on these processes .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the inhibition of protein synthesis. By inhibiting protein kinase A, the compound can affect various cellular processes, leading to changes in cell division, differentiation, and gene expression .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s degradation was investigated under simulated atmospheric conditions . The study found that the compound undergoes OH-initiated degradation, leading to the formation of various products . This suggests that the compound’s stability and action can be affected by the presence of certain atmospheric components .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-2-methylpropane hydrochloride can be synthesized through several methods. One common laboratory method involves the hydrogenolysis of 2,2-dimethylethylenimine or via tert-butylphthalimide . Another method involves the reaction of tert-butylamine with hydrochloric acid in ethanol, followed by evaporation to dryness .
Industrial Production Methods
Industrially, tert-butylamine is produced by the direct amination of isobutylene using zeolite catalysts. The reaction involves the following steps: [ \text{NH}_3 + \text{CH}_2 = \text{C(CH}_3)_2 \rightarrow \text{H}_2\text{NC(CH}_3)_3 ] This method is preferred due to its efficiency and lower waste production compared to other methods .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-methylpropane hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Neutralization Reactions: It reacts with acids to form salts and water.
Common Reagents and Conditions
Common reagents used in reactions with tert-butylamine hydrochloride include chloroform, sodium hydroxide, and benzyltriethylammonium chloride. These reactions are typically carried out under reflux conditions .
Major Products Formed
The major products formed from reactions involving tert-butylamine hydrochloride depend on the specific reaction conditions and reagents used. For example, in the Hofmann carbylamine reaction, tert-butyl isocyanide is produced .
Scientific Research Applications
2-Amino-2-methylpropane hydrochloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-methylpropane hydrochloride is one of the four isomeric amines of butane. The other isomers include:
- n-Butylamine
- sec-Butylamine
- Isobutylamine
Uniqueness
What sets tert-butylamine hydrochloride apart from its isomers is its unique structure, which provides distinct reactivity and solubility properties. This makes it particularly useful in specific industrial and research applications where other isomers may not be as effective .
Properties
IUPAC Name |
2-methylpropan-2-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N.ClH/c1-4(2,3)5;/h5H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLDIDQIZPBIVNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
75-64-9 (Parent) | |
Record name | tert-Butylamine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010017375 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4064894 | |
Record name | 2-Propanamine, 2-methyl-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4064894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10017-37-5 | |
Record name | tert-Butylammonium chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10017-37-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butylamine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010017375 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | t-Butylamine hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227859 | |
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Record name | 2-Propanamine, 2-methyl-, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Propanamine, 2-methyl-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4064894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butylamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.996 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | TERT-BUTYLAMINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7B1QGR5JY2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of tert-butylamine hydrochloride in the synthesis of 1,3,3,5,5-pentanitropiperidine (PNP)?
A1: tert-Butylamine hydrochloride serves as a reagent in the synthesis of PNP. Specifically, it reacts with potassium aci-2,2,4,4-tetranitrobutanol to yield the desired PNP product. [] This highlights the utility of tert-butylamine hydrochloride in constructing complex heterocyclic ring systems with potential applications in energetic materials.
Q2: Can tert-butylamine hydrochloride be used to synthesize other important precursors in explosives chemistry?
A2: Yes, research indicates that tert-butylamine hydrochloride is not solely limited to PNP synthesis. It is also utilized in the preparation of 1,3-di-tert-butyl-5,5-dinitrohexahydropyrimidine. This compound can be further nitrolyzed to produce 1,3,5,5-tetranitrohexahydropyrimidine (DNNC), another important precursor in explosives research. [] This showcases the versatility of tert-butylamine hydrochloride in accessing various explosive intermediates.
Q3: Are there efficient synthetic routes available for the isotopic labelling of tert-butylamine hydrochloride?
A4: Yes, a reported synthesis details the preparation of [15N]tert-butylamine hydrochloride, a valuable isotopically labelled compound. This method involves a four-step sequence starting with the acylation of [15N]ammonia with pivaloyl chloride. The subsequent steps include a Hofmann rearrangement, hydrogenolysis, and acidification to ultimately afford [15N]tert-butylamine hydrochloride in a good overall yield. [] This efficient strategy allows for the incorporation of isotopic labels, which are invaluable for mechanistic studies and tracking the fate of compounds in various applications.
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